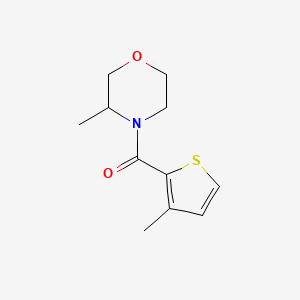
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MMMP belongs to the class of compounds known as morpholine derivatives and has a molecular formula of C12H17NO2S.
Mechanism of Action
The exact mechanism of action of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has also been shown to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the frequency and severity of seizures in mice, as well as to reduce the perception of pain in rats. (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has also been shown to have anti-inflammatory effects, reducing the production of certain cytokines and chemokines in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is its relatively simple synthesis, which makes it readily available for use in laboratory experiments. However, one limitation of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is its relatively low potency compared to other anticonvulsant and analgesic drugs, which may limit its potential therapeutic applications.
Future Directions
There are several potential future directions for research on (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone. One area of interest is the development of more potent analogs of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone that could be used as more effective anticonvulsant and analgesic drugs. Another area of interest is the investigation of the potential anti-inflammatory properties of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its analogs, which could have applications in the treatment of a range of inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its analogs, which could help to identify new targets for drug development.
Synthesis Methods
The synthesis of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone involves a multi-step process that begins with the reaction of 3-methylmorpholine with 2-bromo-3-methylthiophene in the presence of a palladium catalyst to form the intermediate compound, (3-methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanol. This intermediate is then oxidized using a mixture of pyridine and chromic acid to yield the final product, (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone.
Scientific Research Applications
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anticonvulsant and analgesic properties in animal models, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
properties
IUPAC Name |
(3-methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-6-15-10(8)11(13)12-4-5-14-7-9(12)2/h3,6,9H,4-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMASDQXXRNOCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)



![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)


![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)